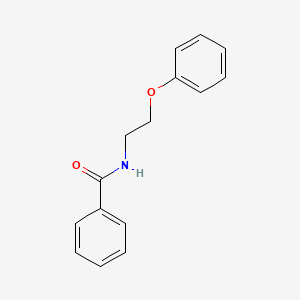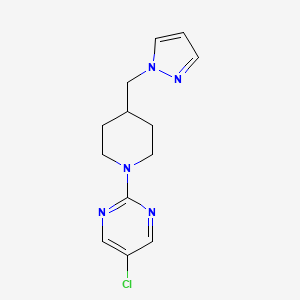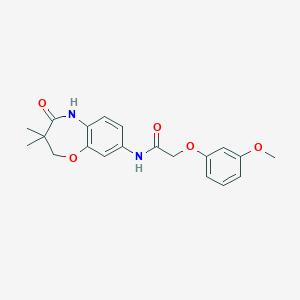
N-(2-phenoxyethyl)benzamide
描述
N-(2-phenoxyethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 2-phenoxyethyl moiety
作用机制
Mode of Action
Based on its structural similarity to other benzamide derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Benzamide derivatives have been shown to have anti-inflammatory properties and inhibit the cyclooxygenase (cox) enzymes . COX enzymes are involved in the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation and pain.
Pharmacokinetics
In silico adme prediction studies of similar carboxamide derivatives have shown good pharmacokinetic properties, including high gastrointestinal absorption, oral bioavailability, and low toxicity .
Result of Action
Similar benzamide derivatives have been shown to have anti-inflammatory properties . They inhibit the COX enzymes, reducing the production of prostaglandins and thereby potentially reducing inflammation and pain.
Action Environment
The action, efficacy, and stability of N-(2-phenoxyethyl)benzamide can be influenced by various environmental factors. For instance, pH and light can notably influence the toxicity of similar compounds . Additionally, the presence of other substances in the environment, such as serum proteins, can affect the compound’s bioavailability and efficacy .
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing N-(2-phenoxyethyl)benzamide involves the reaction of benzoyl chloride with 2-phenoxyethylamine in the presence of a base such as pyridine. The reaction typically proceeds as follows:
- Dissolve 2-phenoxyethylamine and pyridine in an appropriate solvent, such as chloroform.
- Slowly add benzoyl chloride to the solution while maintaining the temperature at around 0°C.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Extract the product with chloroform, wash with water, and dry over anhydrous sodium sulfate.
- Purify the crude product by recrystallization from ethanol .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using aqueous solutions to avoid the use of organic solvents. This method involves mixing benzoyl chloride or benzoic acid with 2-phenoxyethylamine and an alkali metal hydroxide in water. The product, being insoluble in water, can be easily separated and purified .
化学反应分析
Types of Reactions: N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the phenoxy group.
Oxidation and Reduction: The benzamide moiety can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed with sodium hydroxide
Major Products:
Oxidation: Oxidation of the benzamide group can yield benzoic acid derivatives.
Reduction: Reduction can produce benzylamine derivatives.
Hydrolysis: Hydrolysis results in the formation of benzoic acid and 2-phenoxyethylamine
科学研究应用
N-(2-phenoxyethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds. .
Materials Science: The compound can be utilized in the development of advanced materials, including polymers and coatings, due to its structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding
相似化合物的比较
- N-benzylbenzamide
- N-phenethylbenzamide
- N-benzyloxybenzamide
Comparison: N-(2-phenoxyethyl)benzamide is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and biological properties. Compared to N-benzylbenzamide and N-phenethylbenzamide, the phenoxyethyl group provides additional sites for chemical modification and enhances the compound’s solubility in organic solvents. This makes this compound a versatile intermediate in synthetic chemistry .
属性
IUPAC Name |
N-(2-phenoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(13-7-3-1-4-8-13)16-11-12-18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALKNVQWNNSMAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol](/img/structure/B2489478.png)


![3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B2489484.png)
![N-(3-chloro-4-methylphenyl)-2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide](/img/structure/B2489485.png)


![5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2489492.png)
![6-chloro-N-[1-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2489493.png)

![3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2489495.png)

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2489498.png)
![1-cyclopropyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride](/img/structure/B2489499.png)
